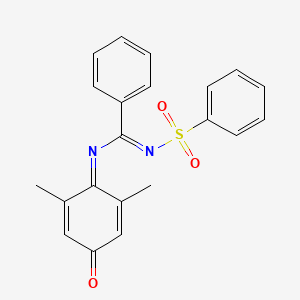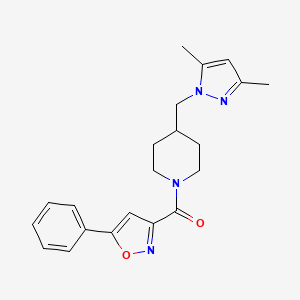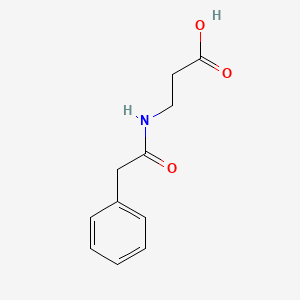
3-(2-Phenylacetamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylacetamido)propanoic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 3-(2-Phenylacetamido)propanoic acid, they do provide insights into related compounds and their synthesis, structure, and reactivity, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the use of protective groups. For instance, the preparation of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, involves a multi-step synthesis with separation of isomers and enantiomers . Similarly, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a potential insect growth regulator, employs techniques such as FT-IR, NMR, and ESI-MS for structural confirmation . These methods could be adapted for the synthesis of 3-(2-Phenylacetamido)propanoic acid, ensuring the correct stereochemistry and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2-Phenylacetamido)propanoic acid can be elucidated using spectroscopic techniques. For example, the structure of 3-(Phenylacetamido)pyruvic acid and its methyl ester has been determined in solid state and in various solvents, revealing the existence of enol and keto forms . Density functional theory (DFT) calculations, as used for ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, can predict molecular geometry and vibrational frequencies, which are crucial for understanding the behavior of 3-(2-Phenylacetamido)propanoic acid .
Chemical Reactions Analysis
The reactivity of compounds containing the phenylacetamido group can be complex, as demonstrated by the behavior of 3-(Phenylacetamido)pyruvic acid, which undergoes ketonization and hydration in aqueous solution . The study of such reactions is essential for predicting the stability and reactivity of 3-(2-Phenylacetamido)propanoic acid under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into their potential applications. For instance, the impurity analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid, an ibuprofen impurity, involves HPLC methods that could be applicable for assessing the purity of 3-(2-Phenylacetamido)propanoic acid . The solubility, pKa, and other physicochemical parameters are crucial for understanding the behavior of the compound in biological systems or as a potential pharmaceutical ingredient.
Aplicaciones Científicas De Investigación
Synthesis and Anti-Inflammatory Properties
- Novel Synthesis of Analogues : A study by Reddy, Reddy, and Raju (2010) detailed the synthesis of 2-(2-(3-hydroxy-5-oxo-4-phenylthiophen-2(5H)-ylidene)-2-phenylacetamido)propanoic acid analogues. These compounds were screened for their anti-inflammatory activity, showing appreciable activity in some cases against rat paw edema induced by carrageenan (Reddy, Reddy, & Raju, 2010).
Applications in Skin Care
- Anti-Aging Composition for Topical Skin Care : Wawrzyniak, Celewicz, and Barciszewski (2016) described a method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, highlighting its use in anti-aging skin care compositions. This substance is particularly effective in preventing skin wrinkles due to its biological properties (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Chemical Structure and Properties
- Structure in Solid State and Solvents : Curley and Pratt (1997) studied the structure of 3-(Phenylacetamido)pyruvic acid and its methyl ester, observing their existence in the enol form in solid state and when dissolved in organic solvents. Their research provides detailed insights into the behavior of these compounds in different mediums (Curley & Pratt, 1997).
Renewable Building Blocks in Material Science
- Enhancing Reactivity of Molecules : Trejo-Machin, Verge, Puchot, and Quintana (2017) explored 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block. Their research demonstrates how it can be used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, paving the way for a range of material science applications (Trejo-Machin et al., 2017).
Novel Synthesis and Neurotoxin Study
- Synthesis and Optical Resolution of Neurotoxin : Hu and Ziffer (1990) described the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid from α-acetamidoacrylic acid. This study is significant for understanding the chemical processes involved in producing compounds with potential neurotoxic effects (Hu & Ziffer, 1990).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing and eye protection .
Propiedades
IUPAC Name |
3-[(2-phenylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10(12-7-6-11(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJWSYAIZWDHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylacetamido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3005603.png)
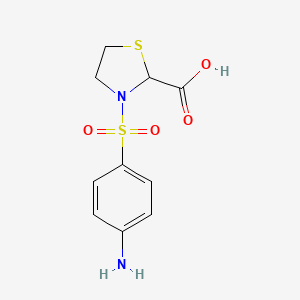
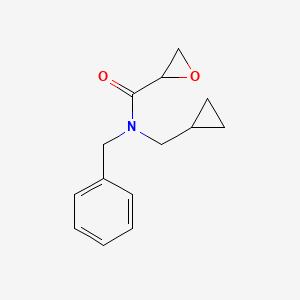
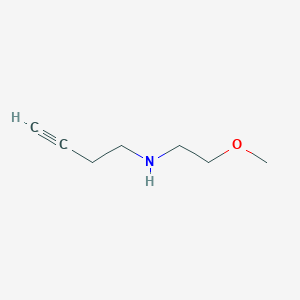
![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3005609.png)
![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate;hydrochloride](/img/structure/B3005610.png)
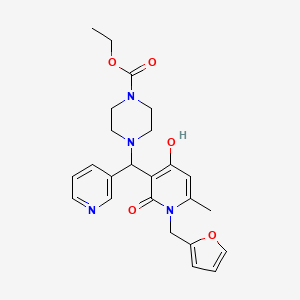
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B3005614.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B3005615.png)
